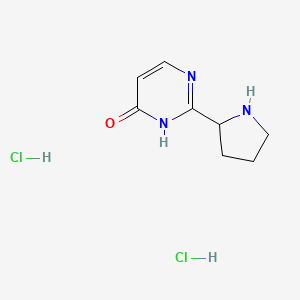

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is characterized by its molecular formula C8H13Cl2N3O and a molecular weight of 238.11.

Métodos De Preparación

The synthesis of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves constructing the pyrimidine ring from various cyclic or acyclic precursors and functionalizing preformed pyrrolidine rings . One common synthetic route includes the intramolecular cyclization of intermediates obtained by reacting specific precursors under reflux conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Análisis De Reacciones Químicas

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity .

Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

The compound has been evaluated for its ability to inhibit collagen synthesis, which is crucial in conditions characterized by fibrosis. Studies have shown that related compounds can significantly reduce collagen deposition in hepatic stellate cells. This positions 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride as a candidate for further exploration in treating fibrotic diseases.

Pharmaceutical Development

The compound's structure allows for modifications that can enhance its pharmacological profile. For instance, structure-activity relationship (SAR) studies have identified that variations in substituents on the pyrrolidine ring can lead to increased potency against specific biological targets, such as kinases involved in cancer progression .

Antimicrobial and Antiviral Properties

Pyrimidine derivatives, including this compound, have been noted for their antimicrobial and antiviral activities. Research has demonstrated that specific modifications can enhance their efficacy against various pathogens, making them valuable in the development of new therapeutic agents .

Case Study 1: Anti-Fibrotic Effects

In vitro studies involving hepatic stellate cells demonstrated that treatment with pyrimidine derivatives resulted in a marked decrease in collagen production. The mechanism was linked to the inhibition of collagen prolyl-4-hydroxylase activity, suggesting a direct pathway through which these compounds exert their anti-fibrotic effects.

Case Study 2: Kinase Inhibition

Research focusing on kinase inhibitors revealed that modifications to the pyrrolidine moiety significantly enhanced the inhibitory activity against NAPE-PLD, an enzyme implicated in cancer metabolism. The most potent derivatives showed improved bioavailability and selectivity compared to existing treatments .

Mecanismo De Acción

The mechanism of action of 2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways . It exerts its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. This interaction can lead to the modulation of cellular pathways, resulting in therapeutic effects such as reduced fibrosis, antimicrobial activity, or tumor suppression .

Comparación Con Compuestos Similares

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific structure and pharmacological profile. Similar compounds include other pyrimidine derivatives and pyrrolidine-based molecules . These compounds share some structural features but differ in their biological activities and therapeutic applications. For example, pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones are related compounds that have been studied for their bioactive properties .

Actividad Biológica

2-(Pyrrolidin-2-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and a hydroxyl group at the 4-position. The dihydrochloride salt form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Enzyme Inhibition : The compound has been investigated as an inhibitor of specific kinases, which play crucial roles in cancer cell proliferation and survival. By binding to the active site of these kinases, it can effectively inhibit their activity, leading to reduced cancer cell growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrimidine derivatives. Variations in substituents on the pyrimidine ring and the pyrrolidine group can significantly impact potency and selectivity.

| Substituent Position | Variation Type | Effect on Activity |

|---|---|---|

| 4-position | Hydroxyl group | Enhances solubility and potential for hydrogen bonding with targets |

| 2-position | Pyrrolidine | Increases binding affinity to kinase targets |

Research indicates that modifications at the 4-position can lead to improved inhibition of target enzymes, while variations at the 2-position can enhance selectivity for specific kinases .

Biological Activity Studies

Several studies have reported on the biological activities associated with this compound:

- Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibits significant anti-cancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, it showed IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit COX enzymes, which are critical mediators of inflammation, with IC50 values comparable to established anti-inflammatory drugs .

- Neuroprotective Potential : Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Case Studies

A selection of case studies highlights the compound's efficacy in various biological contexts:

- Case Study 1 : A study involving human cancer cell lines indicated that treatment with this compound led to a significant reduction in cell viability, correlating with increased apoptosis markers .

- Case Study 2 : In an animal model of inflammation, administration of this compound resulted in decreased paw edema and lower levels of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-pyrrolidin-2-yl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c12-7-3-5-10-8(11-7)6-2-1-4-9-6;;/h3,5-6,9H,1-2,4H2,(H,10,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEAJNFUVGQINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CC(=O)N2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.